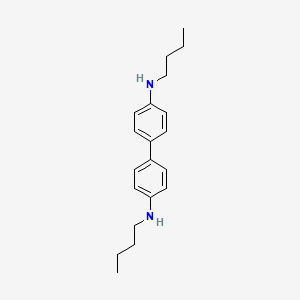

4,4'-Bis(dibutylamino)biphenyl

描述

Contextualization within Donor-Acceptor Systems

A significant area of research for biphenyl (B1667301) derivatives is their application in donor-acceptor (D-A) systems. mdpi.comfrontiersin.orgdntb.gov.ua In these systems, an electron-donating group (the donor) is electronically coupled to an electron-accepting group (the acceptor), often through a π-conjugated spacer like the biphenyl unit. mdpi.com This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the operation of many organic electronic devices. frontiersin.org

The 4,4'-Bis(dibutylamino)biphenyl molecule is a classic example of a donor-π-donor (D-π-D) system. The dibutylamino groups at the 4 and 4' positions act as strong electron donors due to the lone pair of electrons on the nitrogen atoms. The biphenyl core serves as the π-conjugated bridge. While it doesn't have a formal acceptor group, the electron-rich nature of the amino groups allows the molecule to effectively donate electrons, making it a valuable component in more complex D-A architectures or as a hole-transporting material. mdpi.comrsc.org The efficiency of the ICT process in such systems is highly dependent on the strength of the donor and the nature of the π-bridge. frontiersin.org

Significance of Diamino-Substituted Biphenyls in Conjugated Frameworks

Diamino-substituted biphenyls, such as this compound, are of particular importance in the construction of conjugated frameworks for several reasons. The amino groups significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule, which is a crucial factor for efficient hole injection and transport in organic electronic devices. nih.gov

The nature of the alkyl or aryl substituents on the nitrogen atoms has a profound impact on the material's properties. For instance, increasing the bulkiness of the substituents, such as moving from dimethylamino to dibutylamino or diphenylamino groups, can influence the molecule's solubility, morphology in thin films, and the degree of intermolecular interactions. frontiersin.orgdntb.gov.ua While bulky groups can sometimes hinder close packing, they can also prevent unwanted aggregation-caused quenching of fluorescence. frontiersin.org The steric hindrance introduced by the substituents on the amino groups can also affect the torsional angle of the biphenyl core, thereby modulating the electronic communication between the two halves of the molecule. frontiersin.org

Overview of Research Trajectories for Biphenyl Derivatives

Research into biphenyl derivatives is a dynamic and evolving field. dyenamo.se Historically, the focus was on their synthesis and use as intermediates. umich.edu Modern research, however, is increasingly directed towards their application in materials science. Key research trajectories include:

Development of Hole-Transporting Materials (HTMs): Diamino-biphenyl derivatives are extensively explored as HTMs in OLEDs and perovskite solar cells due to their high hole mobility and suitable energy levels. mdpi.comrsc.orgrsc.org

Fluorescent Probes and Sensors: The sensitivity of the emission properties of donor-substituted biphenyls to their local environment makes them promising candidates for fluorescent sensors for detecting ions or other analytes. rsc.org

Non-linear Optical Materials: The significant change in dipole moment upon excitation in D-A biphenyl systems gives rise to non-linear optical properties, which are of interest for applications in photonics and optical data storage.

Aggregation-Induced Emission (AIEE): Some biphenyl derivatives exhibit aggregation-induced emission, where their fluorescence intensity increases in the aggregated state or solid state, a highly desirable property for solid-state lighting and display applications. mdpi.com

The synthesis of these functional biphenyls often relies on modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which allow for the precise and efficient construction of these complex molecules. rsc.org

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, its properties can be inferred and contextualized by examining studies on analogous N,N-dialkylamino and N,N-diarylamino biphenyl compounds.

Synthesis

The synthesis of this compound would typically be achieved through a palladium-catalyzed cross-coupling reaction. One common method is the Buchwald-Hartwig amination of 4,4'-dibromobiphenyl (B48405) with dibutylamine (B89481). rsc.org Alternatively, an Ullmann condensation could be employed. The synthesis of related N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) and its derivatives often involves the coupling of an N-substituted aniline (B41778) with a dihalogenated biphenyl. researchgate.net

Spectroscopic and Electrochemical Properties

The photophysical properties of N,N-disubstituted biphenyls are characterized by strong absorption in the UV region and fluorescence that is often sensitive to the polarity of the solvent (solvatochromism). frontiersin.org This behavior is indicative of an intramolecular charge transfer character in the excited state.

The table below compares the electrochemical and photophysical properties of several related N,N-disubstituted biphenyl derivatives. The data for this compound is estimated based on trends observed in homologous series.

| Compound Name | HOMO (eV) | LUMO (eV) | Emission Max (nm) | Solvent | Reference |

| 4,4'-Bis(dimethylamino)biphenyl | -5.1 (est.) | -1.9 (est.) | ~350-400 | Dichloromethane | frontiersin.orgnih.gov |

| 4,4'-Bis(diphenylamino)biphenyl | -5.4 | -2.1 | ~420 | Dichloromethane | frontiersin.org |

| This compound (Estimated) | -5.2 | -2.0 | ~360-420 | Dichloromethane | Inferred |

Note: The values for this compound are estimations based on the electronic effects of alkyl groups compared to methyl and phenyl groups. The HOMO level is expected to be slightly higher than the diphenylamino analog due to the electron-donating nature of alkyl groups, and the emission wavelength would likely be blue-shifted compared to the more conjugated diphenylamino derivative.

The dibutyl groups in this compound are expected to have a similar electronic effect to dimethyl groups but will introduce greater steric bulk. This increased steric hindrance can influence the planarity of the molecule in the excited state and affect the efficiency of non-radiative decay pathways, thereby influencing the fluorescence quantum yield. frontiersin.org Studies on similar systems show that increasing solvent polarity often leads to a red-shift in the emission spectrum and a decrease in fluorescence quantum yield due to the stabilization of the polar ICT state, which can more readily undergo non-radiative decay. frontiersin.orgdntb.gov.ua

Structure

3D Structure

属性

IUPAC Name |

N-butyl-4-[4-(butylamino)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-3-5-15-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOFDEBQVMSCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C2=CC=C(C=C2)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967787 | |

| Record name | N~4~,N~4'~-Dibutyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-31-2 | |

| Record name | NSC2673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~4~,N~4'~-Dibutyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Approaches to the Core 4,4'-Bis(dibutylamino)biphenyl Structure

The synthesis of the core this compound structure can be accomplished through two primary routes: direct amination of a biphenyl (B1667301) precursor or the synthesis of an intermediate that is subsequently converted to the final product.

Direct amination pathways involve the formation of carbon-nitrogen (C-N) bonds by coupling dibutylamine (B89481) with a suitable 4,4'-disubstituted biphenyl precursor, typically a dihalobiphenyl. Modern cross-coupling reactions are the cornerstone of this approach.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orgorganic-chemistry.org The reaction typically involves treating a 4,4'-dihalobiphenyl (e.g., 4,4'-dibromobiphenyl (B48405) or 4,4'-diiodobiphenyl) with dibutylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is critical and often includes sterically hindered biarylphosphines like XPhos, which promote efficient catalytic turnover. tcichemicals.com A strong base, such as sodium tert-butoxide, is required to facilitate the reaction. tcichemicals.com This method is favored for its high functional group tolerance and generally good yields under relatively mild conditions compared to older techniques. wikipedia.org

Ullmann Condensation : A more traditional method, the Ullmann condensation, utilizes a copper catalyst to couple an aryl halide with an amine. wikipedia.orgorganic-chemistry.org To synthesize this compound, 4,4'-dihalobiphenyl would be heated with dibutylamine in the presence of a copper source, such as copper(I) iodide, and a base. wikipedia.org Classic Ullmann reactions often require harsh conditions, including high temperatures (frequently over 200°C) and polar, high-boiling solvents. wikipedia.orgorganic-chemistry.org While effective, these conditions can limit the substrate scope. Modern variations using specialized ligands can enable the reaction to proceed at lower temperatures. organic-chemistry.org

| Reaction | Catalyst System | Reactants | Base | Typical Conditions | Reference |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) | 4,4'-Dihalobiphenyl, Dibutylamine | Sodium tert-Butoxide | Toluene, Reflux | wikipedia.orgtcichemicals.com |

| Ullmann Condensation | Copper (e.g., CuI) | 4,4'-Dihalobiphenyl, Dibutylamine | Potassium Carbonate | High temp. (e.g., >200°C), DMF | wikipedia.orgorganic-chemistry.org |

An alternative strategy involves the synthesis of a biphenyl precursor with nitrogen-containing functional groups that can be subsequently converted to the desired dibutylamino moieties.

Synthesis of 4,4'-Dinitrobiphenyl (B73382) : The synthesis often begins with the nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid. This reaction must be carefully controlled to achieve dinitration at the 4,4'-positions.

Reduction to 4,4'-Diaminobiphenyl : The resulting 4,4'-dinitrobiphenyl is then reduced to 4,4'-diaminobiphenyl. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents like iron or zinc in an acidic medium.

N-Alkylation : The final step is the dialkylation of the primary amino groups of 4,4'-diaminobiphenyl with a suitable butylating agent, such as 1-bromobutane (B133212) or 1-iodobutane. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the alkyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion to form the tertiary amine.

| Step | Reaction Type | Key Reagents | Product | Reference |

| 1 | Electrophilic Nitration | Biphenyl, HNO₃, H₂SO₄ | 4,4'-Dinitrobiphenyl | |

| 2 | Reduction | 4,4'-Dinitrobiphenyl, H₂/Pd-C or Fe/HCl | 4,4'-Diaminobiphenyl | |

| 3 | N-Alkylation | 4,4'-Diaminobiphenyl, Butyl Halide, Base | This compound | - |

Functionalization and Derivatization Techniques

The core this compound structure serves as a platform for further chemical modification. These derivatizations are key to creating materials with tailored electronic and physical properties.

The electron-rich nature of the biphenyl rings, activated by the potent electron-donating dibutylamino groups, makes them susceptible to electrophilic aromatic substitution. Reactions such as Friedel-Crafts acylation can introduce ketone functionalities. For example, reaction with an acid chloride like acetyl chloride in the presence of a Lewis acid catalyst would be expected to add acetyl groups to the rings, likely at the positions ortho to the amino groups. rsc.org A related synthesis has been reported for a similar compound, 1,1'-(biphenyl-4,4'-diyl)-bis(3-(dimethylamino)-propan-1-one), which involves a Friedel-Crafts acylation followed by a Mannich reaction. nih.gov

To extend the π-conjugated system, which is desirable for optoelectronic applications, this compound can be functionalized with reactive groups (e.g., halogens or boronic esters) and then used in cross-coupling reactions. For instance, bromination of the core structure could yield a dibromo-4,4'-bis(dibutylamino)biphenyl derivative. This difunctional monomer can then be coupled with other aromatic or vinylic building blocks using transition metal-catalyzed reactions like the Suzuki or Stille coupling to produce well-defined conjugated oligomers. rsc.org The synthesis of conjugated oligomers containing bipyridinium units has also been achieved through reactions with electron-rich aromatic diamines. rsc.orgnih.gov These strategies allow for the precise construction of larger molecules with tunable electronic absorption and emission properties. rsc.org

The this compound unit can be incorporated into polymer backbones to create high-performance materials. This requires the synthesis of a difunctional monomer derived from the core structure, such as a dihalo- or diboronic acid derivative. This monomer can then undergo polymerization with a suitable comonomer.

Suzuki Polycondensation : A difunctional boronic acid or ester derivative of this compound can be polymerized with a dihaloaromatic comonomer in a palladium-catalyzed reaction to form a fully conjugated polymer.

Ullmann Coupling Polymerization : A dihalo-derivative of this compound can be subjected to Ullmann coupling conditions, leading to the formation of a polymer. This approach has been used to create polyimides from sulfonated diamine monomers.

Other Cross-Coupling Polymerizations : Other methods, such as Stille or Heck polycondensation, could also be employed, depending on the specific functional groups installed on the monomer.

These polymerization pathways are essential for creating materials for applications such as organic light-emitting diodes (OLEDs), where the properties of the biphenyl unit can be leveraged to create efficient charge-transporting or emissive layers. umich.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural verification of 4,4'-Bis(dibutylamino)biphenyl. It provides detailed information about the chemical environment of each atom, enabling a comprehensive analysis of its structure and dynamics.

High-Resolution NMR Techniques (e.g., 1D, 2D NMR)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental layer of structural confirmation. In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) core and the aliphatic protons of the four butyl chains are expected. The aromatic protons would typically appear as a set of doublets due to coupling between adjacent protons on the phenyl rings. The protons of the butyl groups would present as a series of multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the nitrogen atom.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. This includes the different carbons of the biphenyl backbone and the four distinct carbons of the butyl chains.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for unambiguous assignment of these signals. COSY spectra reveal correlations between coupled protons, confirming the connectivity within the butyl chains and the aromatic rings. HSQC spectra correlate each proton signal with its directly attached carbon atom, solidifying the assignment of both ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0-7.5 (d) | ~125-130 |

| Aromatic C-N | - | ~145-150 |

| Aromatic C-C (bridge) | - | ~135-140 |

| N-CH₂ | ~3.2-3.4 (t) | ~50-55 |

| N-CH₂-CH₂ | ~1.5-1.7 (m) | ~30-35 |

| N-CH₂-CH₂-CH₂ | ~1.3-1.5 (m) | ~20-25 |

| CH₃ | ~0.9-1.0 (t) | ~10-15 |

| Note: d = doublet, t = triplet, m = multiplet. Predicted shifts are approximate and can vary based on solvent and experimental conditions. |

Dynamic NMR for Rotational Barriers and Stereodynamics

Dynamic NMR (DNMR) spectroscopy is a powerful tool to investigate the conformational dynamics of this compound. Specifically, it can be used to determine the energy barriers for rotation around the C-N bonds and the central C-C bond of the biphenyl core. At room temperature, rotation around these bonds is typically fast on the NMR timescale, resulting in averaged signals.

However, by lowering the temperature, it is possible to slow down these rotational processes. This can lead to the observation of distinct signals for different conformers, a phenomenon known as decoalescence. By analyzing the changes in the NMR line shape as a function of temperature, the rate constants for the rotational processes can be determined. From these rate constants, the activation energy (rotational barrier) can be calculated. The rotational barrier for biphenyl-type bonds can range significantly, from less than 7 to over 20 kcal/mol, depending on the steric hindrance of the substituents. nih.govunibo.it The presence of bulky dibutylamino groups is expected to create a significant barrier to rotation around the biphenyl C-C bond.

Table 2: Representative Rotational Energy Barriers in Substituted Biphenyls

| Compound Type | Rotational Barrier (kcal/mol) | Reference |

| Polycyclic Sulfoxides with Phenyl Group | <7 - 21.0 | nih.gov |

| General Atropisomers | >24-25 (for stability at room temp) | unibo.it |

| Note: Specific data for this compound was not found in the search results. The provided data illustrates the range of barriers observed in similar systems. |

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and the nature of its molecular vibrations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly sensitive to polar functional groups and is used to confirm their presence in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aliphatic butyl groups will appear in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching vibrations are expected at slightly higher wavenumbers, typically above 3000 cm⁻¹. The C-N stretching vibration of the dialkylamino group is more difficult to pinpoint as it can couple with other vibrations, but it generally appears in the 1350-1250 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-H Bending (out-of-plane) | 800 - 850 | Strong |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for observing vibrations of non-polar bonds and symmetric molecular features. For this compound, the Raman spectrum would prominently feature the stretching vibration of the biphenyl C-C single bond, which is often weak or absent in the IR spectrum. The symmetric breathing modes of the aromatic rings are also typically strong in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. mdpi.com Studies on similar molecules like 4,4'-bis(mercaptomethyl)biphenyl (B1620307) have utilized Raman spectroscopy to understand molecular orientation on surfaces. iaea.org

Table 4: Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Biphenyl C-C Stretch | ~1280 | Medium-Strong |

| Aromatic Ring Breathing | ~1610 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, is used to investigate the electronic transitions and photophysical properties of this compound. The presence of the electron-donating dibutylamino groups and the π-conjugated biphenyl system gives rise to interesting electronic behavior.

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the biphenyl chromophore. The amino substituents are known to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted biphenyl. Similar bis(dimethylamino)biphenyl compounds exhibit strong absorption. rsc.org

Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum is typically broad and unstructured, characteristic of molecules that undergo intramolecular charge transfer (ICT) in the excited state. nih.gov In such molecules, the electron-donating amino groups push electron density into the biphenyl ring upon excitation, leading to a highly polar excited state. The energy of this emission is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov

Table 5: Representative Photophysical Data for Amino-Substituted Biphenyls

| Compound | λ_max (abs) (nm) | λ_max (em) (nm) | Solvent | Reference |

| 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl | ~350 | ~550 | Acetonitrile | nih.gov |

| 4,4'-Bis(dimethylamino)biphenyl | ~300 | Not specified | Not specified | rsc.org |

| Note: Specific data for this compound was not found in the search results. The provided data for structurally related compounds illustrates the expected photophysical behavior. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For compounds like this compound, the absorption spectrum is expected to be dominated by π-π* transitions of the conjugated biphenyl system. The dibutylamino groups, acting as strong electron-donating auxochromes, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

Fluorescence Spectroscopy (Emission and Excitation Studies)

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways available to the molecule after photoexcitation. The emission spectrum would reveal the energy of the fluorescent excited state, and a significant Stokes shift (the difference between the absorption and emission maxima) would be expected, indicative of a substantial change in geometry or electronic distribution upon excitation.

The excitation spectrum, which ideally mirrors the absorption spectrum, confirms the identity of the absorbing species that leads to the observed fluorescence. For related dialkylamino-substituted biphenyls, fluorescence is often sensitive to the solvent environment, a phenomenon known as solvatofluorochromism, which can indicate intramolecular charge transfer (ICT) character in the excited state. iucr.org

Despite the utility of this technique, specific emission and excitation spectra for this compound have not been reported in the available scientific literature.

The fluorescence quantum yield (Φ_F_) is a critical measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. The comparative method is a common technique for determining Φ_F_, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. iss.com The selection of a suitable standard is crucial, with its absorption and emission characteristics being in a similar spectral range as the compound under investigation.

For a comprehensive analysis, an integrating sphere method can provide an absolute measurement of the quantum yield, which is particularly useful when suitable standards are unavailable. acs.org This method captures all emitted light, providing a more accurate value. acs.org There is, however, no published fluorescence quantum yield data for this compound.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after pulsed excitation, providing the fluorescence lifetime (τ_F_). This parameter is the average time the molecule spends in the excited state before returning to the ground state and is sensitive to various quenching and non-radiative decay processes. tdl.orgscholaris.ca Techniques such as Time-Correlated Single Photon Counting (TCSPC) are commonly employed for these measurements. rsc.org

The fluorescence lifetime, in conjunction with the quantum yield, allows for the calculation of the radiative (k_r_) and non-radiative (k_nr_) decay rate constants, offering deeper insight into the excited-state dynamics. No experimental data on the fluorescence lifetime of this compound could be located in the surveyed literature.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction techniques are indispensable for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the exact molecular structure. acs.orgmdpi.com By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision. acs.orgmdpi.com For this compound, SC-XRD would reveal the dihedral angle between the two phenyl rings, the geometry of the nitrogen atoms of the amino groups, and the conformation of the butyl chains.

Such data is crucial for understanding how the molecular packing and intermolecular forces influence the solid-state properties. A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal structure of this compound.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing the purity of a solid sample. ntu.edu.tw The diffraction pattern obtained from a polycrystalline powder is a fingerprint of its crystal structure. ntu.edu.tw While SC-XRD provides the structure of a single crystal, PXRD confirms that the bulk material possesses the same crystalline form. nih.gov The experimental powder pattern can be compared to a simulated pattern generated from single-crystal data to confirm phase purity. nih.gov

No experimental or simulated powder X-ray diffraction patterns for this compound are available in the public domain.

Other Advanced Spectroscopic and Analytical Techniques

To fully understand the electronic and electrochemical behavior of novel organic materials like this compound, a suite of advanced characterization techniques is employed. These methods provide critical insights into the molecule's electronic energy levels, redox behavior, and structural integrity, which are paramount for its application in electronic devices.

Photoelectron Spectroscopy (e.g., UPS, XPS) for Electronic Level Mapping

Photoelectron spectroscopy (PES) is a powerful technique for determining the electronic structure of materials. Ultraviolet Photoelectron Spectroscopy (UPS) is particularly crucial for mapping the valence electronic levels, especially the Highest Occupied Molecular Orbital (HOMO). The HOMO level is a key parameter for hole-transport materials, as it governs the efficiency of hole injection from an adjacent electrode or organic layer.

In a typical UPS experiment, a thin film of the material is irradiated with ultraviolet photons, causing the ejection of valence electrons. By measuring the kinetic energy of these photoelectrons, the binding energy can be determined, which directly corresponds to the electronic energy levels of the material. For analogous compounds like N,N,N',N'-tetraphenyl-1,1'-biphenyl-4,4'-diamine (TPD), theoretical studies and experimental data from related molecules are often used to estimate these values. researchgate.net The substitution of phenyl groups with butyl groups would be expected to influence the HOMO level due to the differing inductive effects of the alkyl groups compared to aryl groups.

X-ray Photoelectron Spectroscopy (XPS) provides complementary information by probing core-level electrons, which yields data on the elemental composition and chemical state of the atoms within the molecule.

Table 1: Illustrative UPS Data for Analogous Hole Transport Materials (Note: This table is for illustrative purposes as specific data for this compound is not available. Values are typical for this class of compounds.)

| Compound | HOMO Level (eV) | Method |

| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) | ~5.4 | DFT/Experimental |

| 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl (DPAVBi) | 5.3 | Experimental |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is the standard method for investigating the electrochemical properties of a compound, including its oxidation and reduction potentials. For a hole-transport material, the first oxidation potential is of primary importance as it is directly related to the HOMO energy level. The reversibility of the oxidation process is also a critical indicator of the material's electrochemical stability during device operation.

In a CV experiment, the potential applied to a working electrode is swept linearly versus time in a solution containing the compound of interest. The resulting current is plotted against the applied potential, producing a voltammogram. The peak potentials for oxidation (Epa) and reduction (Epc) provide information about the redox processes. The HOMO level can be estimated from the onset of the first oxidation peak relative to a reference standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Studies on various N,N,N',N'-tetra-substituted biphenyl-4,4'-diamines show that they typically exhibit two reversible or quasi-reversible one-electron oxidation steps, corresponding to the formation of a radical cation and then a dication. researchgate.net The potential difference between these two steps provides insight into the electronic coupling between the two nitrogen centers across the biphenyl bridge. researchgate.net

Table 2: Illustrative Cyclic Voltammetry Data for Analogous Biphenyl Diamines (Note: This table is for illustrative purposes as specific data for this compound is not available. Potentials are typically reported vs. Fc/Fc+.)

| Compound | First Oxidation Potential (Eox1, V) | Second Oxidation Potential (Eox2, V) | Reversibility |

| N,N,N',N'-Tetramethylbenzidine | ~0.25 | ~0.65 | Reversible |

| N,N,N',N'-Tetraphenylbenzidine (TPD) | ~0.50 | ~0.80 | Reversible |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and structural integrity of a synthesized compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

For this compound, the molecular formula is C28H44N2, which corresponds to a molecular weight of 420.67 g/mol . In an electron ionization (EI) mass spectrum, the most intense peak (the molecular ion peak, M+) would be expected at an m/z value of approximately 420.7.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint that can help to confirm the structure. For this compound, characteristic fragmentation would likely involve the loss of butyl groups or cleavage of the biphenyl C-N bonds. For instance, the loss of a propyl radical (C3H7•) from the butyl chain is a common fragmentation pathway for N-butyl amines, which would result in a significant peak at M-43. Cleavage of the N-butyl bond would lead to a peak at M-57. Analysis of the fragmentation of related compounds, such as N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine, shows a prominent molecular ion peak and fragments corresponding to the loss of methyl groups. nist.gov

Table 3: Predicted Major Ions in the Mass Spectrum of this compound (Note: This table is predictive and based on common fragmentation patterns for similar structures.)

| m/z Value (Predicted) | Ion Identity | Description |

| 420.7 | [M]+• | Molecular Ion |

| 377.6 | [M - C3H7]+ | Loss of a propyl radical |

| 363.6 | [M - C4H9]+ | Loss of a butyl radical |

| 240.3 | [M - 2(C4H9)2N + 2H]+• | Biphenyl radical cation (after rearrangement) |

Computational and Theoretical Investigations of Electronic Structure

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic structure of molecules like 4,4'-Bis(dibutylamino)biphenyl. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's energetic and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. For substituted biphenyls, DFT calculations are routinely employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. nih.govresearchgate.netacs.org

Ab initio methods, which are based on first principles without empirical parameterization, can also be used to study biphenyl (B1667301) derivatives. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques provide a hierarchical approach to electron correlation. However, for a molecule of the size of this compound, these methods are significantly more computationally demanding than DFT. Consequently, DFT is more commonly the method of choice for routine analysis. nih.gov Ab initio calculations can be valuable for benchmarking DFT results or for studying specific phenomena where DFT might be less reliable, such as weak intermolecular interactions or excited states with significant charge-transfer character.

Molecular Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic transitions and charge transport properties of a molecule.

The introduction of strong electron-donating groups like dibutylamino at the 4,4' positions has a predictable and pronounced effect on the frontier orbitals. The amino groups significantly raise the energy of the HOMO, while having a less substantial impact on the LUMO energy. rsc.org This leads to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted biphenyl. A smaller energy gap is a key indicator of increased reactivity and is directly related to the energy required for electronic excitation. nih.govresearchgate.net

For this compound, the HOMO is expected to be delocalized across the entire molecule, with significant contributions from the nitrogen lone pairs and the biphenyl π-system. rsc.org The LUMO, in contrast, is typically localized on the biphenyl framework, retaining the characteristics of the π* anti-bonding orbitals of the aromatic rings. rsc.org This spatial separation of HOMO and LUMO is characteristic of a "push-push" or donor-π-donor electronic structure.

Table 1: Representative Frontier Orbital Energies for Substituted Biphenyl Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Biphenyl Derivative with Me₂N Donor | -5.12 | -2.62 | 2.50 | rsc.org |

| Schiff base from 4,4'-diaminobiphenyl (HL1) | -5.51 | -2.31 | 3.20 | researchgate.net |

| Schiff base from 4,4'-diaminobiphenyl (HL2) | -5.73 | -2.03 | 3.70 | researchgate.net |

| Cu(I)-biphenyl bisoxazoline complex (1a) | - | - | 3.31 | nih.gov |

| Cu(I)-biphenyl bisoxazoline complex (1b) | - | - | 3.28 | nih.gov |

Note: This table presents data for related molecules to illustrate the general trends in frontier orbital energies upon substitution of the biphenyl core. Direct experimental or calculated values for this compound were not available in the cited literature.

The electron-donating nature of the dibutylamino groups leads to a significant redistribution of electron density in the molecule. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are computational tools used to visualize this distribution. nih.govnih.gov

For this compound, the nitrogen atoms and the adjacent aromatic carbons are expected to be electron-rich regions, as indicated by negative electrostatic potential. researchgate.net Conversely, the hydrogen atoms of the butyl chains and potentially the central part of the biphenyl bridge would exhibit a more positive electrostatic potential. This charge polarization is a direct consequence of the intramolecular charge transfer from the nitrogen lone pairs to the biphenyl π-system. This inherent polarity is a key determinant of how the molecule interacts with its environment and other molecules.

Simulation of Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption and emission spectra of molecules. bohrium.comscience.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max).

For a molecule like this compound, the primary electronic transition responsible for its UV-visible absorption would be the HOMO to LUMO transition. Given the donor-π-donor nature of the molecule, this transition has significant intramolecular charge-transfer (ICT) character. The calculated absorption spectra for related dialkylamino-substituted aromatic systems show good agreement with experimental measurements, validating the use of TD-DFT for predicting these properties. bohrium.com The solvent environment can also be included in these simulations using models like the Polarizable Continuum Model (PCM), which can account for shifts in spectral features due to solvent polarity.

Theoretical Prediction of UV-Vis Absorption and Emission Spectra

The electronic absorption and emission spectra of this compound are dominated by transitions within its π-conjugated system. As a push-pull type molecule, with the dibutylamino groups acting as strong electron donors (D) and the biphenyl core acting as the π-bridge and acceptor (A), its photophysical properties are characterized by intramolecular charge transfer (ICT) states. frontiersin.org

Theoretical predictions of the UV-Vis absorption and emission spectra for such compounds are typically performed using quantum chemical methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). The choice of functional and basis set is crucial for obtaining accurate results. For similar push-pull biphenyl derivatives, hybrid functionals such as B3LYP and PBE0, combined with a reasonably large basis set like 6-311G(d,p) or larger, have been shown to provide a good balance between computational cost and accuracy for predicting electronic transition energies. researchgate.net

The primary electronic transition corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-donating dibutylamino groups and the adjacent phenyl rings, while the LUMO would be distributed over the biphenyl bridge. This HOMO→LUMO transition is of a π-π* nature with significant ICT character. The energy of this transition, and thus the position of the absorption maximum (λmax), is sensitive to the electronic nature of the substituents and the conformation of the molecule.

Upon excitation, the molecule relaxes to the first excited state (S1) from which emission (fluorescence) occurs. The emission wavelength is typically red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift. TD-DFT calculations can also be used to optimize the geometry of the S1 state and subsequently calculate the emission energy. The solvent environment plays a significant role in the spectral properties of such polar molecules. acs.org Polar solvents tend to stabilize the more polar excited state, leading to a red shift (bathochromic shift) in the emission spectrum, a phenomenon known as solvatochromism. Computational models can account for solvent effects using implicit models like the Polarizable Continuum Model (PCM).

Table 1: Theoretical Methods for UV-Vis Spectra Prediction

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| TD-DFT | B3LYP | 6-311G(d,p) | Prediction of absorption and emission wavelengths |

| TD-DFT | PBE0 | cc-pVTZ | Higher accuracy prediction of transition energies |

Vibrational Frequency Calculations

Vibrational frequency calculations are a powerful tool for understanding the infrared (IR) and Raman spectra of molecules. These calculations are typically performed using DFT methods, which have been shown to provide reliable vibrational frequencies and intensities. researchgate.netoatext.com For a molecule of the size of this compound, DFT calculations with functionals like B3LYP and a basis set such as 6-31G(d) are commonly employed to obtain the harmonic vibrational frequencies. researchgate.net

The calculation first involves optimizing the molecular geometry to a minimum on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. It is common practice to scale the calculated harmonic frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP/6-31G(d)) to account for anharmonicity and systematic errors in the computational method, thereby improving the agreement with experimental spectra. oatext.com

The calculated IR and Raman spectra can be visualized as plots of intensity versus wavenumber. The intensity of an IR absorption band is proportional to the square of the change in the molecular dipole moment during the vibration, while the intensity of a Raman band is related to the change in the polarizability of the molecule. researchgate.netjkps.or.kr

For this compound, the vibrational spectrum can be conceptually divided into several regions:

C-H stretching vibrations: Aromatic C-H stretching modes are typically observed in the 3100-3000 cm-1 region. Aliphatic C-H stretching vibrations from the butyl groups will appear in the 3000-2850 cm-1 range.

C=C stretching vibrations: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings are expected in the 1600-1450 cm-1 region. These are often strong in the Raman spectrum.

C-N stretching vibrations: The stretching of the C-N bond between the phenyl ring and the nitrogen atom of the amino group is anticipated to be in the 1350-1250 cm-1 range.

CH2 and CH3 bending vibrations: The bending (scissoring, wagging, twisting, and rocking) modes of the methylene (B1212753) and methyl groups of the butyl chains will appear in the 1470-1370 cm-1 and lower frequency regions.

Out-of-plane C-H bending: The out-of-plane bending vibrations of the aromatic C-H bonds are typically found in the 900-675 cm-1 region and can be characteristic of the substitution pattern of the benzene (B151609) ring.

While a full experimental and calculated vibrational analysis for this compound is not available in the reviewed literature, the general regions for these characteristic vibrations are well-established from studies on similar aromatic and aliphatic amine compounds. mdpi.comresearchgate.net

Table 2: Predicted Regions for Characteristic Vibrational Modes of this compound

| Vibrational Mode | Predicted Wavenumber Range (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong |

| C-N Stretch | 1350 - 1250 | Medium to Strong | Medium to Weak |

| CH2/CH3 Bending | 1470 - 1370 | Medium | Medium |

Conformational Analysis and Torsional Dynamics

Rotational Barriers of Phenyl Rings and Amine Groups

Rotation of the Phenyl Rings: The rotation around the central C-C bond in biphenyl and its derivatives is a well-studied phenomenon. idc-online.comacs.org In unsubstituted biphenyl, the planar conformation (dihedral angle of 0°) is destabilized by steric repulsion between the ortho-hydrogens, while the perpendicular conformation (dihedral angle of 90°) is disfavored due to the loss of π-conjugation. idc-online.com The equilibrium conformation is a twisted structure with a dihedral angle of approximately 40-45°. ic.ac.uk The rotational barriers are relatively low, on the order of a few kcal/mol. idc-online.com For 4,4'-disubstituted biphenyls, the steric effects at the 4 and 4' positions are minimal, so the rotational barrier is primarily influenced by electronic effects. biomedres.us The presence of electron-donating groups like dibutylamino can influence the double bond character of the central C-C bond and thus affect the rotational barrier. High-level quantum chemical calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or DFT with appropriate functionals (e.g., B3LYP-D3), are required to accurately predict these barriers. mdpi.com

Rotation of the Amine Groups: The rotation of the dibutylamino groups around the C-N bond is also a key conformational feature. The planarity of the nitrogen atom and the orientation of its lone pair relative to the phenyl ring's π-system are crucial for the electron-donating effect. A planar conformation where the nitrogen lone pair is aligned with the p-orbitals of the phenyl ring maximizes π-conjugation. However, steric hindrance between the butyl groups and the ortho-hydrogens of the phenyl ring can lead to a pyramidalization of the nitrogen atom and a twisting of the amino group out of the plane of the phenyl ring. The barrier to rotation around the C-N bond in N,N-dialkylanilines is influenced by both steric and electronic factors. frontiersin.org

Table 3: Estimated Rotational Barriers in Substituted Biphenyls

| Rotation | Typical Barrier Height (kcal/mol) | Influencing Factors |

|---|---|---|

| Phenyl-Phenyl | 1.5 - 5 | Steric hindrance at ortho positions, π-conjugation |

Influence of Conformation on Electronic States

The conformation of this compound has a profound impact on its electronic states and, consequently, its photophysical properties. The extent of π-conjugation across the molecule, which is directly dependent on the dihedral angles of the phenyl rings and the amino groups, is a key determinant of the HOMO-LUMO energy gap.

A more planar conformation of the biphenyl unit allows for greater delocalization of the π-electrons, which generally leads to a decrease in the HOMO-LUMO gap. This, in turn, results in a red shift of the absorption and emission spectra. Conversely, a more twisted conformation disrupts the π-conjugation, increases the HOMO-LUMO gap, and causes a blue shift in the spectra. rsc.orgrsc.org

Similarly, the orientation of the dibutylamino groups relative to the phenyl rings is critical. frontiersin.org When the nitrogen lone pair is aligned with the π-system of the phenyl ring (a more planar C-C-N-C arrangement), the electron-donating effect is maximized. This raises the energy of the HOMO, reduces the HOMO-LUMO gap, and enhances the ICT character of the electronic transitions. If steric hindrance forces the amino groups to twist out of the plane, the overlap between the nitrogen lone pair and the aromatic π-system is reduced, diminishing the electron-donating effect and leading to a blue shift in the spectra.

Computational studies on similar donor-acceptor biphenyl systems have shown that the geometry of the molecule can change significantly upon electronic excitation. frontiersin.org For instance, a molecule that is twisted in the ground state may become more planar in the excited state to facilitate charge transfer. This excited-state planarization can influence the shape and Stokes shift of the emission band. Therefore, a thorough understanding of the potential energy surfaces of both the ground and excited states as a function of the torsional coordinates is essential for a complete picture of the photophysics of this compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Alkylamino-4'-cyanobiphenyl |

| Biphenyl |

Electronic Structure and Intramolecular Charge Transfer Phenomena

Donor-Acceptor Characteristics of the Dibutylamino Moiety

The electronic structure of 4,4'-Bis(dibutylamino)biphenyl is characterized by a donor-π-donor (D-π-D) arrangement. The dibutylamino group acts as a potent electron-donating moiety. This is attributed to the nitrogen atom's lone pair of electrons, which can be delocalized into the aromatic π-system of the biphenyl (B1667301) core. The electron-donating strength is further enhanced by the positive inductive effect of the four butyl groups attached to the nitrogen atoms.

This strong donating character significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule. The HOMO is primarily localized on the electron-rich dibutylamino groups and the adjacent phenyl rings. The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, is distributed over the biphenyl bridge. This spatial separation of the HOMO and LUMO is a key characteristic of donor-acceptor systems and is fundamental to the molecule's propensity for intramolecular charge transfer upon excitation. studypug.com The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, dictates the energy of the lowest electronic transition. In this compound, the strong donating groups lead to a relatively small HOMO-LUMO gap, resulting in absorption in the ultraviolet-visible region of the spectrum.

Table 1: Frontier Orbital Characteristics of Donor-Substituted Biphenyl Systems

| Feature | Description | Implication for this compound |

|---|---|---|

| HOMO | Primarily localized on the electron-donating dialkylamino groups. | The dibutylamino groups are the primary sites of electron density in the ground state. |

| LUMO | Distributed across the biphenyl π-conjugated bridge. | The biphenyl core acts as the electron acceptor region upon excitation. |

| HOMO-LUMO Gap | The energy difference determines the lowest absorption energy. | The strong donor groups reduce the gap, leading to absorption of lower energy photons. |

| Charge Transfer | Excitation promotes an electron from the HOMO to the LUMO. | Results in a net transfer of electron density from the amino groups to the biphenyl core. |

Mechanism of Intramolecular Charge Transfer (ICT)

Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. This process, known as a π-π* transition, results in a significant transfer of electron density from the dibutylamino groups to the biphenyl core. This newly formed excited state is known as an intramolecular charge transfer (ICT) state, which possesses a much larger dipole moment than the ground state. The initial Franck-Condon excited state can then undergo further geometric relaxation to reach a more stable, lower-energy ICT state, from which fluorescence emission typically occurs. The specific mechanism of this relaxation can be described by different models, primarily the Twisted Intramolecular Charge Transfer (TICT) and Planarized Intramolecular Charge Transfer (PLICT) models.

The TICT model, first proposed by Grabowski and coworkers, posits that after initial excitation to a locally excited (LE) or Franck-Condon state, the molecule can undergo rotational isomerization around the single bond connecting the donor (dibutylamino group) and the acceptor (phenyl ring). nih.gov This twisting motion leads to a perpendicular or near-perpendicular arrangement of the donor and acceptor moieties. In this conformation, the electronic coupling between the donor and acceptor π-systems is minimized, which facilitates a more complete charge separation and forms a highly polar, stabilized TICT state. nih.gov

For this compound, this would involve the rotation around the C-N bonds. The formation of the TICT state is heavily influenced by the polarity of the surrounding medium; polar solvents can stabilize the highly dipolar TICT state, favoring its formation and leading to a red-shifted, broad, and structureless emission band. mdpi.com In nonpolar solvents, the energy barrier to form the TICT state may be too high, and emission may occur from the less polar, locally excited state. The rotation of the bulky dibutylamino groups is a key process in this model. scilit.com

In contrast to the TICT model, the PLICT model describes a scenario where a molecule that is twisted in its ground state becomes more planar in the excited state to facilitate charge transfer. scilit.comrsc.org In its ground state, this compound is inherently non-planar due to steric hindrance between the ortho-hydrogens of the biphenyl rings, resulting in a significant dihedral angle between the two phenyl rings.

Upon photoexcitation, the π-π* transition increases the π-character of the central C-C bond of the biphenyl unit. This increased double-bond character provides a driving force for the molecule to adopt a more planar conformation in the excited state. chemrxiv.org This planarization enhances the π-conjugation across the entire biphenyl system, which effectively delocalizes the charge transferred from the donor groups, leading to a stabilized, planar ICT state. nih.govsemanticscholar.org This mechanism is particularly relevant for biphenyl derivatives where conformational relaxation towards planarity in the excited state is a key dynamic process.

For this compound, it is plausible that both TICT and PLICT-like phenomena could influence the excited state dynamics. The biphenyl core may planarize to enhance conjugation, while the amino groups may twist, especially in highly polar environments, to achieve maximum charge separation.

Solvatochromic Effects on Electronic Transitions

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. nih.gov Molecules with a large difference in dipole moment between their ground and excited states, such as this compound, typically exhibit strong positive solvatochromism in their fluorescence spectra.

The ground state of this compound has a relatively small dipole moment. However, upon excitation to the ICT state, the significant charge separation leads to a very large excited-state dipole moment. In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize this large dipole moment. This stabilization lowers the energy of the excited state more than it lowers the energy of the ground state. nih.gov

Consequently, the energy gap between the excited and ground states decreases as solvent polarity increases. This results in a bathochromic (red) shift of the fluorescence emission to longer wavelengths. rsc.org The magnitude of this shift is often correlated with solvent polarity parameters, such as the Reichardt's dye ET(30) scale. d-nb.info In contrast, the absorption spectrum is less affected by solvent polarity because the Franck-Condon principle dictates that absorption occurs to an unrelaxed excited state before the solvent cage has time to reorganize.

Table 2: Representative Solvatochromic Data for a Donor-Substituted Anthracene Analogue

| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Hexane | 31.0 | 425 | 445 | 1044 |

| Toluene | 33.9 | 433 | 468 | 1762 |

| Dioxane | 36.0 | 433 | 486 | 2533 |

| Tetrahydrofuran (THF) | 37.4 | 431 | 506 | 3484 |

| Acetonitrile | 45.6 | 426 | 545 | 5250 |

| Methanol | 55.4 | 424 | 565 | 6099 |

Excitonic Interactions and Excited State Dynamics

As this compound is a symmetric molecule containing two identical chromophoric units (dibutylaminophenyl moieties), excitonic interactions between these units can influence its excited state properties. Upon absorption of a photon, the excitation can be delocalized over both halves of the molecule. According to exciton theory, this interaction can lead to a splitting of the excited state into two or more excitonic states. rsc.org The nature and strength of this coupling depend on the relative orientation and distance between the transition dipole moments of the two chromophores, which is dictated by the torsional angle of the biphenyl core.

The excited state dynamics of this compound after initial excitation are complex and involve several competing relaxation pathways:

Vibrational Relaxation and Conformational Changes: Following excitation to the Franck-Condon state, the molecule undergoes rapid vibrational relaxation and conformational changes, such as planarization of the biphenyl core or twisting of the amino groups, to reach the equilibrated ICT state. These processes typically occur on the femtosecond to picosecond timescale.

Fluorescence: From the relaxed ICT state, the molecule can return to the ground state by emitting a photon. The lifetime of this fluorescence is typically in the nanosecond range and is sensitive to the solvent environment.

Non-radiative Decay: The excited state can also decay back to the ground state without emitting light through processes like internal conversion. The efficiency of non-radiative decay can be enhanced by molecular motions, such as the twisting associated with TICT state formation, which can lead to a decrease in fluorescence quantum yield in certain environments. mdpi.com

Advanced Applications in Functional Materials Science

Organic Semiconductor Applications

The inherent semiconducting nature of conjugated organic molecules like 4,4'-Bis(dibutylamino)biphenyl positions them as key components in the development of next-generation electronic devices. The delocalized π-electron system of the biphenyl (B1667301) core, modulated by the electron-donating dibutylamino substituents, allows for the transport of charge carriers, a fundamental requirement for semiconductor functionality.

Charge Transport Layer Development (e.g., Hole Transport Materials)

In many organic electronic devices, specialized layers are required to facilitate the efficient movement of charge carriers (holes and electrons). Materials designed for this purpose are known as charge transport materials. Biphenyl derivatives, in general, are widely investigated for their potential as hole transport materials (HTMs) due to their electronic structure which often allows for stable hole transport. The performance of these materials is intrinsically linked to their molecular structure, which influences critical parameters like charge carrier mobility and the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Conductive Polymer Precursors

Conductive polymers are a class of organic materials that can conduct electricity. They are typically formed by the polymerization of monomeric units. While there is a broad interest in developing new conductive polymers from various organic precursors, specific research detailing the use of this compound as a direct precursor for conductive polymers is not extensively documented in the available scientific literature. The synthesis of conductive polymers often involves specific reaction pathways and functional groups that facilitate polymerization, and further investigation would be needed to establish the viability and potential advantages of using this particular biphenyl derivative in this context.

Optoelectronic Device Integration

Optoelectronic devices, which are at the interface of optics and electronics, represent a significant area of application for advanced organic materials. The ability of molecules like this compound to interact with light and transport charge makes them candidates for integration into devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic cells (OPVs).

Organic Light-Emitting Diodes (OLEDs) Componentry

OLEDs are a display technology that utilizes organic compounds to emit light in response to an electric current. The performance of an OLED is highly dependent on the materials used in its various layers, including the emissive layer and the charge transport layers. Biphenyl derivatives are frequently employed in OLEDs, often as part of the hole transport layer or as a host material in the emissive layer.

Organic Photovoltaic Cells (OPVs) Design

OPVs, or organic solar cells, convert light into electricity using organic semiconductor materials. The design of efficient OPVs relies on the careful selection of donor and acceptor materials that create a heterojunction for charge separation. Biphenyl compounds have been explored as components in the active layer of organic solar cells.

A Korean patent application suggests that the introduction of biphenyl compounds as additives in the photoactive layer of organic solar cells can lead to a significant improvement in photoelectric conversion efficiency. However, specific data on the performance of this compound in OPV devices is not detailed in the available literature, indicating an area for potential future research.

Electrochromic Systems Development

Electrochromism is the phenomenon where a material changes its optical properties, such as color, in response to an applied electrical voltage. This property is utilized in applications like smart windows, displays, and mirrors. The development of new electrochromic materials with high contrast, fast switching speeds, and good stability is an active area of research.

Studies on related biphenyl compounds, such as 4,4′-biphenyl dicarboxylic acid diethyl ester, have demonstrated multicolored electrochromism. rsc.org This particular compound exhibits a color change from colorless to yellow and then to red upon electrochemical reduction. rsc.org This suggests that the biphenyl core can be a suitable scaffold for creating electrochromic materials. The dibutylamino groups in this compound would likely influence its redox potentials and the color of its oxidized or reduced states. However, specific experimental data on the electrochromic properties and switching behavior of this compound are not currently available in the scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific research data or published articles focusing on the chemical compound This compound in the context of "Unimolecular Rectification Research" or "Amplified Spontaneous Emission (ASE) Investigations."

The strict requirement to generate thorough, informative, and scientifically accurate content solely on these advanced applications for this specific compound cannot be met due to the absence of relevant research findings. While research exists for other biphenyl derivatives in these fields, the user's instructions to exclusively focus on this compound prevent the inclusion of that information.

Therefore, the requested article with the specified outline and content cannot be generated at this time.

Molecular Interactions and Supramolecular Assembly

Intermolecular Forces in Condensed Phases

In the solid or liquid state, molecules of 4,4'-Bis(dibutylamino)biphenyl and its analogs are organized through a network of subtle intermolecular forces. These interactions, though individually weak, collectively contribute to the stability and structure of the material.

While strong π-π stacking is sometimes absent in biphenyl (B1667301) derivatives due to the twisted conformation of the phenyl rings, C-H⋯π interactions often play a dominant role in their molecular assembly. nih.goviucr.orgwikipedia.org In the crystal structure of a related π-conjugated biphenyl molecule, (2E,2′E)-1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis[3-(dimethylamino)prop-2-en-1-one], the assembly is primarily directed by C-H⋯π interactions between neighboring molecules, leading to a stacked arrangement along the c-axis. nih.goviucr.org

In this specific architecture, methyl groups act as C-H donors, interacting with the phenyl rings of adjacent molecules. The distances between the carbon of the methyl group and the centroid of the phenyl ring (Cg) are indicative of these interactions. nih.gov For instance, one methyl group interacts with a phenyl ring of a molecule stacked above at a C⋯Cg distance of 3.538 Å, while another methyl group interacts with a molecule below at a C⋯Cg distance of 3.608 Å. nih.gov These types of weak interactions are crucial for creating ordered solid-state structures, particularly when stronger interactions like classical hydrogen bonds are absent. acs.org

| Donor (D-H) | Acceptor (A) | D⋯A Distance (Å) | H⋯A Distance (Å) | D-H⋯A Angle (°) |

|---|---|---|---|---|

| C21-H21A | Cg2 | 3.538 | 2.62 | 159 |

| C22-H22A | Cg1 | 3.608 | 2.68 | 158 |

Cg1 and Cg2 represent the centroids of the two different phenyl rings in the biphenyl core.

While the parent compound this compound lacks conventional hydrogen bond donors, its derivatives can be specifically designed to include functional groups capable of forming robust hydrogen-bonding networks. These networks are a powerful tool in directing supramolecular assembly. For example, derivatives incorporating amide or hydroxyl groups can form predictable and stable superstructures.

A notable example is Bis(4,4′-dihydroxyphenyl) sulfone, a biphenyl derivative where hydroxyl groups provide complementary hydrogen bonding sites. This arrangement facilitates the formation of a unique, doubly interwoven molecular carpet architecture in the solid state. rsc.org Similarly, the introduction of benzamide (B126) units into a biphenyl core can drive supramolecular polymerization through hydrogen bonding, leading to the formation of helical aggregates. nih.gov These examples underscore the versatility of the biphenyl scaffold in creating complex, functional materials through the strategic placement of hydrogen-bonding moieties.

Host-Guest Chemistry and Complexation Studies

The biphenyl framework, particularly when functionalized, can act as a component in host-guest systems, where it either forms part of a larger host molecule or interacts with a host.

Biphenyl-containing molecules have been shown to form inclusion complexes with various host molecules. A common host is β-cyclodextrin, a macrocycle that can encapsulate guest molecules within its hydrophobic cavity. Non-steroidal anti-inflammatory drugs that feature a biphenyl skeleton have demonstrated the ability to form 1:1 host-guest complexes with β-cyclodextrin in aqueous media. rsc.org The formation of these complexes alters the spectroscopic and photochemical properties of the biphenyl guest, indicating its encapsulation within the host's microenvironment. rsc.org This type of complexation can enhance the stability of the guest molecule. rsc.org

The 4,4'-bis(dialkylamino)biphenyl moiety is a valuable fluorophore that can be incorporated into larger molecular sensors for the detection of metal ions. rsc.org When this fluorescent subunit is covalently attached to a recognition unit, such as an aza-crown ether, the resulting molecule can exhibit changes in its fluorescence upon binding a specific cation. rsc.orgnih.gov This "binding site and fluorescent signaling subunit" approach is a cornerstone of chemosensor design. rsc.org

Derivatives of 4,4'-bis(dimethylamino)biphenyl linked to aza-crown ethers have been developed as selective fluorescent chemosensors for heavy metal ions like Pb²⁺ and Cu²⁺ in solution. rsc.org The binding of the metal ion by the crown ether modulates the electronic properties of the biphenyl fluorophore, leading to a change in fluorescence intensity. This can manifest as either fluorescence quenching or enhancement, providing a detectable signal for the presence of the target ion. rsc.org The selectivity of the sensor is determined by the size and nature of the crown ether ring, which dictates which cations can be effectively complexed. rsc.org

| Ligand Structure | Target Cation | Fluorescence Response | Solvent |

|---|---|---|---|

| 4,4'-bis(dimethylamino)biphenyl + aza-15-crown-5 | Pb²⁺ | Quenching | Acetonitrile |

| 4,4'-bis(dimethylamino)biphenyl + aza-18-crown-6 | Pb²⁺ | Quenching | Acetonitrile |

| 4,4'-bis(dimethylamino)biphenyl + diaza-18-crown-6 | Cu²⁺ | Quenching | Acetonitrile |

Structure Property Relationship Elucidation

Influence of Dibutylamino Substituents on Electronic Properties

The electronic landscape of the biphenyl (B1667301) core is profoundly influenced by the presence of the 4,4'-dibutylamino substituents. These groups act as potent electron-donating moieties due to the presence of lone pairs of electrons on the nitrogen atoms. This electron-donating nature directly impacts the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Property | Influence of Dibutylamino Groups | Consequence |

| HOMO Energy Level | Increased | Lower ionization potential, enhanced hole transport capabilities. |

| LUMO Energy Level | Minimally affected | |

| HOMO-LUMO Gap | Decreased | Red-shift in absorption and emission spectra. |

| Electron Density | Increased on the biphenyl core | Enhanced π-conjugation and altered reactivity. |

Correlation Between Molecular Geometry and Photophysical Behavior

The photophysical behavior of 4,4'-Bis(dibutylamino)biphenyl is intrinsically linked to its three-dimensional molecular geometry. A key structural parameter is the torsional or dihedral angle between the two phenyl rings of the biphenyl core. In an ideal, fully planar conformation, the π-orbital overlap between the rings is maximized, leading to extensive conjugation. However, steric hindrance between the ortho-hydrogens on the adjacent rings typically forces the biphenyl unit to adopt a twisted conformation in the ground state.

This torsional angle has a direct impact on the extent of π-conjugation across the molecule. A larger twist angle reduces the effective conjugation, which in turn affects the absorption and emission spectra. A more planar geometry generally results in a red-shifted absorption and emission, indicative of a smaller energy gap, while a more twisted geometry leads to a blue-shift.

The fluorescence properties of dialkylamino-substituted aromatic compounds are often sensitive to the local environment. In polar solvents, these types of molecules can exhibit twisted intramolecular charge transfer (TICT) states, where rotation around the C-N bond in the excited state leads to a highly polar, non-emissive or weakly emissive state. This can result in solvatochromism, where the emission wavelength and quantum yield are dependent on the polarity of the solvent.

| Molecular Geometry Parameter | Influence on Photophysical Behavior |

| Biphenyl Torsional Angle | A smaller angle (more planar) increases π-conjugation, leading to red-shifted absorption and emission. A larger angle has the opposite effect. |

| Planarity of Amino Group | A more planar nitrogen center enhances electron donation and conjugation, influencing charge transfer characteristics. |

| Conformation of Butyl Chains | Affects molecular packing in the solid state, which can influence solid-state emission properties. |

Impact of Chemical Modifications on Material Performance

The performance of this compound in material applications can be fine-tuned through strategic chemical modifications. These modifications can be aimed at altering the electronic properties, modifying the molecular geometry, or improving morphological stability and processability.

One common strategy is the introduction of additional substituents on the biphenyl core or on the terminal phenyl rings of more complex derivatives. For example, attaching electron-withdrawing groups could lower both the HOMO and LUMO levels, potentially improving air stability and altering the emission color. Conversely, introducing more potent electron-donating groups could further raise the HOMO level, enhancing hole injection efficiency.

Modifications to the alkyl chains of the amino groups can also have a significant impact. Replacing the butyl groups with longer or branched alkyl chains can improve the solubility of the material, which is crucial for solution-based processing techniques. The nature of the alkyl chains can also influence the glass transition temperature (Tg) and the tendency of the material to crystallize, both of which are critical for the long-term stability of amorphous films in devices.

Furthermore, incorporating the this compound moiety into a larger polymeric structure is another avenue for modifying material performance. As a monomeric unit in a polymer chain, it can impart its favorable hole-transporting properties to the resulting macromolecule, while the polymer backbone can provide enhanced thermal stability, mechanical robustness, and film-forming capabilities.

| Modification Strategy | Impact on Material Performance |

| Substitution on Biphenyl Core | Alters HOMO/LUMO levels, tunes emission color, and can improve charge carrier mobility and stability. |

| Variation of Alkyl Chains | Affects solubility, processability, glass transition temperature, and solid-state morphology. |

| Incorporation into Polymers | Enhances thermal and mechanical stability, improves film-forming properties, and combines the electronic properties of the monomer with the processability of a polymer. |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Advanced Derivatives